molecular formula C17H13BrN2 B5254246 2-(2-Bromophenyl)-4-methylpyrrolo[1,2-a]benzimidazole

2-(2-Bromophenyl)-4-methylpyrrolo[1,2-a]benzimidazole

Cat. No.: B5254246
M. Wt: 325.2 g/mol
InChI Key: HBMJSEACGUEHMQ-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-4-methylpyrrolo[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a bromophenyl group and a methyl group attached to the pyrrolo[1,2-a]benzimidazole core

Properties

IUPAC Name

2-(2-bromophenyl)-4-methylpyrrolo[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2/c1-19-15-8-4-5-9-16(15)20-11-12(10-17(19)20)13-6-2-3-7-14(13)18/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMJSEACGUEHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N3C1=CC(=C3)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-4-methylpyrrolo[1,2-a]benzimidazole typically involves the condensation of 2-aminobenzimidazole with a suitable bromophenyl derivative under specific reaction conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the bromophenyl group onto the benzimidazole core . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product . The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-4-methylpyrrolo[1,2-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at reflux temperature.

    Substitution: Sodium azide in dimethyl sulfoxide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of 2-(2-hydroxyphenyl)-4-methylpyrrolo[1,2-a]benzimidazole.

    Reduction: Formation of 2-phenyl-4-methylpyrrolo[1,2-a]benzimidazole.

    Substitution: Formation of 2-(2-azidophenyl)-4-methylpyrrolo[1,2-a]benzimidazole.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-4-methylpyrrolo[1,2-a]benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting essential biochemical pathways . In cancer cells, it can induce apoptosis by targeting key signaling pathways involved in cell proliferation and survival . The presence of the bromophenyl group enhances its binding affinity and selectivity towards these molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromophenyl)-1H-benzimidazole
  • 2-(2-Bromophenyl)-1-methyl-1H-benzimidazole
  • 2-(2-Bromophenyl)-1H-imidazole

Uniqueness

Compared to similar compounds, 2-(2-Bromophenyl)-4-methylpyrrolo[1,2-a]benzimidazole exhibits unique properties due to the presence of the pyrrolo[1,2-a]benzimidazole core. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications . Additionally, the methyl group at the 4-position provides steric hindrance, which can influence its interaction with molecular targets and improve its selectivity .

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